Dimethyl cyclopropylmalonate
Description
Dimethyl cyclopropylmalonate is a malonate ester derivative featuring a cyclopropane ring attached to the central carbon of the malonate backbone. Its structure can be represented as (CH₃OOC)₂C-C₃H₅, where the cyclopropyl group introduces steric strain and unique reactivity. Malonate esters are widely used in organic synthesis, particularly in Claisen condensations and cyclopropanation reactions, due to their ability to act as carbon nucleophiles .
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
dimethyl 2-cyclopropylpropanedioate |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)6(5-3-4-5)8(10)12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
JWHDPZQTEMPPLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl Malonate (CAS 108-59-8)
- Structure : CH₃OOC-CH₂-COOCH₃.
- Physical Properties: Molecular weight: 132 g/mol (Experimental, ). State: Liquid at room temperature.
- Applications :
- Key intermediate in pharmaceuticals, agrochemicals, and fragrances.
- Used in malonic ester synthesis to prepare α,β-unsaturated esters and carboxylic acids.
- Toxicity : Classified as low-priority hazardous substance by the EPA, with analogs (e.g., diethyl malonate) showing low acute toxicity .
Key Differences :
- The strained cyclopropane ring may increase reactivity in ring-opening reactions, making it valuable for synthesizing cyclopropane-containing bioactive molecules.
Diethyl Malonate (CAS 108-59-8 Analogs)
- Structure : C₂H₅OOC-CH₂-COOC₂H₅.
- Physical Properties :
- Molecular weight: 160.17 g/mol (Inferred from ethyl substitution).
- Boiling point: ~199°C (higher than dimethyl malonate due to longer alkyl chains).
- Applications :
- Preferred in acetoacetic ester synthesis for ketone formation.
- Used in the production of barbiturates and flavoring agents.
- Toxicity : Similar low toxicity profile to dimethyl malonate; EPA studies suggest analogous environmental persistence .
Key Differences :
- Ethyl esters in diethyl malonate increase lipophilicity and alter solubility compared to methyl esters.
Substituted Malonates (Aromatic/Nitro Derivatives)
Examples include dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS 941294-15-1, ) and dimethyl 2-methyl-2-(2-nitrophenyl)malonate (CAS 860786-10-3, ).
- Physical Properties :
- Higher molecular weights (e.g., 278–300 g/mol) due to aromatic/nitro substituents.
- Solid or viscous liquid states at room temperature.
- Applications :
- Nitro-substituted malonates serve as intermediates in explosives and dyes.
- Aromatic derivatives are used in photoresist materials and medicinal chemistry.
Key Differences :
- Electron-withdrawing groups (e.g., nitro) in substituted malonates enhance electrophilicity, contrasting with the electron-neutral cyclopropyl group.
Data Tables
Table 1: Physical-Chemical Properties Comparison
| Compound | Molecular Weight (g/mol) | State (RT) | Solubility | Key Reactivity |
|---|---|---|---|---|
| Dimethyl cyclopropylmalonate | ~174 (inferred) | Liquid | Organic solvents | Ring-opening, cyclopropane synthesis |
| Dimethyl malonate | 132 | Liquid | Ethanol, ether | Nucleophilic substitution |
| Diethyl malonate | 160.17 | Liquid | Ethanol, chloroform | Ketone synthesis |
| Dimethyl nitro-phenylmalonate | 278–300 | Solid | DMSO, acetone | Electrophilic aromatic substitution |
Research Findings and Trends
- Reactivity : Cyclopropylmalonates undergo strain-driven reactions, such as [2+1] cycloadditions , making them valuable in natural product synthesis. In contrast, dimethyl malonate’s unstrained structure favors classical condensations .
- Stability : The cyclopropane ring in this compound may confer thermal instability compared to linear malonates, necessitating controlled storage conditions.
- Environmental Impact : EPA analog studies suggest malonate esters generally exhibit low persistence but may bioaccumulate in aquatic systems if unmodified .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ solvent) to confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and ester carbonyls (δ 165–170 ppm). Compare with reference spectra from databases like SciFinder .
- GC-MS/EI : Monitor molecular ion peaks (e.g., m/z 172 for this compound) and fragmentation patterns .
- Standardization : Calibrate instruments using certified reference materials and document solvent effects to minimize interpretation errors .
How can researchers resolve contradictions in reported reaction yields or selectivity data for this compound-based reactions?
Q. Advanced
- Meta-analysis : Conduct a systematic literature review (SLR) using PICOT framework (Population: reaction systems; Intervention: catalyst/solvent variables) to identify methodological discrepancies .
- Error Analysis : Quantify uncertainties from instrumental precision (e.g., ±2% for GC-MS) and replicate experiments under standardized conditions .
- Cross-validation : Compare results with analogous malonate esters (e.g., dimethyl malonate) to isolate cyclopropane-specific effects .
What computational modeling strategies are effective for elucidating the reaction mechanisms of this compound in cyclopropanation or ring-opening reactions?
Q. Advanced
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Validate with experimental kinetic data (e.g., Arrhenius plots) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in ring-opening reactions .
- Benchmarking : Compare computed IR spectra with experimental data to refine force-field parameters .
How should large datasets from high-throughput screening of this compound derivatives be managed and analyzed to identify structure-activity relationships (SAR)?
Q. Advanced
- Data Curation : Use chemical informatics tools (e.g., KNIME or Pipeline Pilot) to clean and annotate raw data .
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate substituent effects with bioactivity .
- Visualization : Generate heatmaps or 3D scatterplots to highlight clusters of active/inactive compounds .
What safety protocols are critical when handling this compound in laboratory settings, and how are hazard assessments validated?
Q. Basic
- Hazard Screening : Review EPA assessments for structurally related esters (e.g., dimethyl malonate) to infer toxicity profiles (e.g., LD₅₀, ecotoxicity) .
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to mitigate dermal/ocular exposure .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
What experimental design principles are recommended for studying the environmental fate of this compound?
Q. Advanced
- Microcosm Studies : Simulate biodegradation in soil/water systems using OECD 301F guidelines. Monitor hydrolysis rates via LC-MS .
- Factorial Design : Test variables like pH, temperature, and microbial activity to model degradation pathways .
- Quality Control : Include positive controls (e.g., diethyl malonate) to validate analytical methods .
How can systematic literature reviews (SLRs) be structured to address knowledge gaps in this compound applications?
Q. Advanced
- Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") across SciFinder, Web of Science, and EPA reports .
- Data Extraction : Tabulate results by reaction type, yield, and characterization method to identify understudied areas .
- Risk of Bias Assessment : Apply GRADE criteria to evaluate evidence reliability, prioritizing peer-reviewed studies over grey literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
